Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride

CAS No.: 100840-70-8

Cat. No.: VC2707438

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100840-70-8 |

|---|---|

| Molecular Formula | C12H18ClNO3 |

| Molecular Weight | 259.73 g/mol |

| IUPAC Name | ethyl 4-(3-aminopropoxy)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H |

| Standard InChI Key | AABMVSZKPFXAHL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl |

Introduction

Chemical Identity and Structural Properties

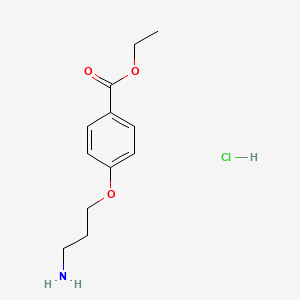

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is an organic salt compound with the molecular formula C₁₂H₁₈ClNO₃. The compound represents the hydrochloride salt of ethyl 4-(3-aminopropoxy)benzoate, which serves as its parent compound. This chemical entity is characterized by several functional groups that determine its chemical behavior and potential applications in various fields.

Basic Chemical Data

The basic chemical properties of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₃ |

| Molecular Weight | 259.73 g/mol |

| PubChem CID | 69951667 |

| Parent Compound | CID 53965558 (Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester) |

| Creation Date | 2012-12-01 |

| Modification Date | 2025-04-05 |

The compound features a benzoate core with an ethyl ester group, a 3-aminopropoxy substituent at the para position, and exists as a hydrochloride salt .

Structural Identifiers

For comprehensive identification in chemical databases and literature, various structural identifiers are used:

| Identifier Type | Value |

|---|---|

| IUPAC Name | ethyl 4-(3-aminopropoxy)benzoate;hydrochloride |

| InChI | InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H |

| InChIKey | AABMVSZKPFXAHL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl |

These identifiers provide standardized representations of the compound's structure, facilitating its accurate identification and comparison with related compounds in chemical databases .

Chemical Structure and Bonding Characteristics

The molecular structure of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride combines several functional groups that contribute to its chemical properties and potential reactivity.

Functional Groups Analysis

The molecule contains several key functional groups:

-

Aromatic ring: Forms the central benzoate structure, contributing to stability and providing a platform for substitution

-

Ethyl ester group: Attached to the aromatic ring, this group can undergo hydrolysis reactions

-

Propoxy linker chain: A three-carbon chain connecting the amino group to the aromatic ring

-

Primary amine group: Present at the end of the propoxy chain, protonated in the hydrochloride salt form

-

Hydrochloride salt formation: The protonated amino group is associated with a chloride counterion

Structural Features and Bonding

The compound features a para-substituted benzoate core with an ethyl ester group and a 3-aminopropoxy substituent. The amino group at the terminal position of the propoxy chain is protonated to form a hydrochloride salt. This salt formation significantly affects the compound's solubility, making it more soluble in polar solvents compared to its free base form. The presence of both a basic amino group and an ester functionality allows for various chemical transformations .

Related Compounds and Structural Relationships

Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride belongs to a family of functionalized benzoates that share structural similarities with several compounds used in pharmaceutical research and organic synthesis.

Parent Compound Relationship

The parent compound of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester (CID 53965558). The relationship between the two compounds involves protonation of the amino group in the parent compound to form the hydrochloride salt. This salt formation changes the physicochemical properties of the compound, particularly its solubility profile and stability .

Structurally Similar Compounds

Several compounds share structural similarities with Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride:

-

Ethyl 4-aminobenzoate (Benzocaine): A simpler analog lacking the propoxy chain but sharing the ethyl benzoate core structure. Used as a local anesthetic .

-

Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: A Schiff base derivative containing an ethyl benzoate moiety with different functionality at the para position .

-

2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate: Contains a similar para-substituted benzoate core with a more complex alkoxy substituent pattern .

These structural relationships suggest potential synthetic pathways and may indicate similar chemical behaviors or biological activities .

Analytical Identification and Characterization

The characterization and identification of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride can be accomplished through various analytical techniques based on standard procedures for similar compounds.

Spectroscopic Identification

Several spectroscopic methods can be employed for the identification and structural confirmation of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, ethyl ester protons, propoxy chain protons, and amine protons

-

¹³C NMR would confirm the presence of carbonyl carbon, aromatic carbons, and aliphatic carbons

-

-

Infrared (IR) Spectroscopy:

Chromatographic Analysis

Chromatographic techniques that would be suitable for analysis of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride include:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC using C18 columns

-

Mobile phases containing buffer systems suitable for amine-containing compounds

-

-

Thin-Layer Chromatography (TLC):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume